molecular formula C20H20N2O5 B2666915 2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953209-63-7

2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2666915
CAS No.: 953209-63-7
M. Wt: 368.389
InChI Key: GGDPPTZEEJYPJN-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a complex organic compound that features both phenoxy and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the use of Cu(I) or Ru(II) catalysts for a (3 + 2) cycloaddition reaction . This reaction forms the isoxazole ring, which is then further functionalized to introduce the methoxyphenyl group.

The phenoxyacetamide portion of the molecule can be synthesized through a nucleophilic substitution reaction, where 3-methoxyphenol reacts with chloroacetic acid under basic conditions. The final step involves coupling the isoxazole derivative with the phenoxyacetamide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazoline derivatives.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted phenoxy and methoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The isoxazole moiety is known to bind to various biological targets, potentially inhibiting enzymes or modulating receptor activity . The phenoxy and methoxy groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic that contains an isoxazole ring.

    Muscimol: A psychoactive compound with an isoxazole structure.

    Ibotenic Acid: A neurotoxin with an isoxazole core.

Uniqueness

2-(3-methoxyphenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is unique due to the combination of its phenoxy and isoxazole moieties, which may confer distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-24-16-8-6-14(7-9-16)19-10-15(22-27-19)12-21-20(23)13-26-18-5-3-4-17(11-18)25-2/h3-11H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDPPTZEEJYPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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